molecular formula C10H7BrFNO2 B14772173 2-Amino-5-bromo-6-fluoro-3-(prop-1-yn-1-yl)benzoic acid

2-Amino-5-bromo-6-fluoro-3-(prop-1-yn-1-yl)benzoic acid

Cat. No.: B14772173
M. Wt: 272.07 g/mol
InChI Key: KASWFOHVAGAWTG-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-6-fluoro-3-(prop-1-yn-1-yl)benzoic acid is an aromatic compound with a complex structure that includes amino, bromo, fluoro, and propynyl substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-6-fluoro-3-(prop-1-yn-1-yl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with a suitably substituted benzoic acid derivative and introduce the propynyl group through a Sonogashira coupling reaction. This is followed by selective bromination and fluorination steps. The amino group can be introduced via nitration followed by reduction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-6-fluoro-3-(prop-1-yn-1-yl)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group, or reduced to form different amine derivatives.

    Coupling Reactions: The propynyl group can participate in coupling reactions such as Sonogashira or Suzuki coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated or alkylated derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-Amino-5-bromo-6-fluoro-3-(prop-1-yn-1-yl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-6-fluoro-3-(prop-1-yn-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromobenzoic acid
  • 2-Amino-6-fluorobenzoic acid
  • 3-Propynylbenzoic acid

Comparison

Compared to these similar compounds, 2-Amino-5-bromo-6-fluoro-3-(prop-1-yn-1-yl)benzoic acid is unique due to the combination of substituents on the benzoic acid core

Properties

Molecular Formula

C10H7BrFNO2

Molecular Weight

272.07 g/mol

IUPAC Name

2-amino-5-bromo-6-fluoro-3-prop-1-ynylbenzoic acid

InChI

InChI=1S/C10H7BrFNO2/c1-2-3-5-4-6(11)8(12)7(9(5)13)10(14)15/h4H,13H2,1H3,(H,14,15)

InChI Key

KASWFOHVAGAWTG-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC(=C(C(=C1N)C(=O)O)F)Br

Origin of Product

United States

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